molecular formula C88H138N26O44 B009455 Conotoxin GV CAS No. 93438-65-4

Conotoxin GV

Cat. No. B009455
CAS RN: 93438-65-4
M. Wt: 2264.2 g/mol
InChI Key: HTBKFGWATIYCSF-QGXIKSNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conotoxins are small, disulfide-rich peptides found in the venom of marine cone snails . A typical Conus venom contains hundreds to thousands of bioactive peptides known as conotoxins . These peptides act on a wide range of targets such as ion channels, G protein-coupled receptors, transporters, and enzymes .


Synthesis Analysis

The synthesis of conotoxins involves complex chemical processes . The chemical synthesis of α-Conotoxins and structurally modified analogs with enhanced biological stability has been reported . The synthesis of conotoxins is complicated by the possibility of three disulfide bond isomers, where inefficient folding methods can lead to a poor recovery of the pharmacologically active isomer .


Molecular Structure Analysis

The structure of conotoxins is well-defined and mostly disulfide-rich . The three-dimensional structures and folds of new conotoxins have been highlighted since 2014 . The structure-function relationships of ω-Conotoxin GVIA have been elucidated by structural, binding, and in vitro and in vivo functional studies of alanine-substituted analogues of the native molecule .


Chemical Reactions Analysis

Conotoxins act on a wide range of targets such as ion channels, G protein-coupled receptors, transporters, and enzymes . They exhibit exquisite potency and selectivity, not just against prey but also mammalian targets .


Physical And Chemical Properties Analysis

Conotoxins are small disulfide-rich peptides . They are well-structured peptides that act on a wide range of targets .

Scientific Research Applications

Pain Management and Analgesia

Scientific Field:

Neuropharmacology and Pain Research

Summary:

Conotoxin GV has shown promise as an analgesic agent due to its ability to selectively block specific ion channels involved in pain transmission. By targeting voltage-gated calcium channels (VGCCs), it inhibits neurotransmitter release from nociceptive neurons, thereby reducing pain signals.

Experimental Procedures:

Results:

  • Clinical trials are ongoing to evaluate its safety and efficacy in humans .

Neurological Disorders: Epilepsy

Scientific Field:

Neurology and Epilepsy Research

Summary:

Conotoxin GV modulates neuronal excitability by targeting specific subtypes of voltage-gated sodium channels (VGSCs). It stabilizes neuronal membranes and reduces hyperexcitability, making it a potential antiepileptic agent.

Experimental Procedures:

Results:

  • Further research is needed to explore its clinical potential .

Alzheimer’s Disease (AD)

Scientific Field:

Neurodegenerative Diseases

Summary:

Conotoxin GV interacts with amyloid-beta (Aβ) peptides, which play a central role in AD pathogenesis. It inhibits Aβ aggregation and neurotoxicity, potentially slowing disease progression.

Experimental Procedures:

Results:

  • It may serve as a disease-modifying therapy for AD, although clinical trials are needed .

Ion Channel Research

Scientific Field:

Biophysics and Ion Channel Physiology

Summary:

Conotoxin GV is a valuable tool for studying ion channels. Its selectivity for specific channel subtypes allows researchers to dissect channel properties and understand their roles in cellular processes.

Experimental Procedures:

Results:

  • It aids in drug discovery by identifying potential therapeutic targets .

Drug Development: Pain Therapeutics

Scientific Field:

Pharmaceutical Sciences

Summary:

Conotoxin GV serves as a lead compound for designing novel pain medications. Researchers modify its structure to enhance potency, selectivity, and bioavailability.

Experimental Procedures:

Results:

  • Preclinical studies validate their potential for clinical development .

Safety And Hazards

Conotoxins are potent and selective, acting not just against prey but also mammalian targets . This makes them a potential biosecurity concern .

properties

IUPAC Name

2-[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[6-amino-1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H138N26O44/c1-7-34(6)61(77(138)103-41(12-10-20-98-88(96)97)63(124)107-48(23-35(78(139)140)79(141)142)69(130)100-40(11-8-9-19-89)64(125)113-54(31-115)76(137)104-45(62(95)123)28-57(93)118)114-75(136)47(22-33(4)5)106-70(131)49(24-36(80(143)144)81(145)146)109-67(128)44(14-17-56(92)117)102-74(135)53(29-58(94)119)112-73(134)51(26-38(84(151)152)85(153)154)110-66(127)43(13-16-55(91)116)101-68(129)46(21-32(2)3)105-71(132)52(27-39(86(155)156)87(157)158)111-72(133)50(25-37(82(147)148)83(149)150)108-65(126)42(15-18-60(121)122)99-59(120)30-90/h32-54,61,115H,7-31,89-90H2,1-6H3,(H2,91,116)(H2,92,117)(H2,93,118)(H2,94,119)(H2,95,123)(H,99,120)(H,100,130)(H,101,129)(H,102,135)(H,103,138)(H,104,137)(H,105,132)(H,106,131)(H,107,124)(H,108,126)(H,109,128)(H,110,127)(H,111,133)(H,112,134)(H,113,125)(H,114,136)(H,121,122)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H4,96,97,98)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBKFGWATIYCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H138N26O44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10896916
Record name Conotoxin GV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2264.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Conantokin-G

CAS RN

93438-65-4
Record name Conotoxin GV
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093438654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Conotoxin GV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93438-65-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
49
Citations
JM McIntosh, BM Olivera, LJ Cruz, WR Gray - Journal of Biological …, 1984 - ASBMB
… Most have disulfide bridges, conotoxin GV being the only known exception. Two series contain hydroxyproline, and now we have shown that conotoxin GV contains y-carboxyglutamate. …
Number of citations: 270 www.jbc.org
JA Wagner, AM Snowman, BM Olivera, SH Snyder - N Engl J Med, 1987 - core.ac.uk
… the influmees of therapeutic concentrations of aminoglycosides on N-channels monitored by either 45Ca2+ uptake or binding of the calciumchannel toxin [125I)omega-conotoxin GV lA, …
Number of citations: 34 core.ac.uk
JA Jakubowski, WP Kelley, JV Sweedler - Toxicon, 2006 - Elsevier
Mass spectrometry has emerged as an important technique for conotoxin analysis due to its capacity for selective, sensitive, information-rich analyses. Using liquid chromatography/…
Number of citations: 64 www.sciencedirect.com
Y Nam, M Kim, HS Chang, H Shin - BMC bioinformatics, 2019 - Springer
… While having low score in the original network, Conotoxin GV had high score value … Conotoxin GV as a newly found candidate drug for repurposing. For some verification, Conotoxin GV …
Number of citations: 20 link.springer.com
J Rivier, R Galyean, L Simon, LJ Cruz, BM Olivera… - Biochemistry, 1987 - ACS Publications
… The “sleeper” peptide (also called conotoxin GV) was isolated from C. geographus venom on the basis of its ability to induce a sleeplike state in mice after intracerebral injection (Olivera …
Number of citations: 155 pubs.acs.org
SP Digestion-Despite, T Digestion-In - 1984 - collections.lib.utah.edu
… Most have disulfide bridges, conotoxin GV being the only known exception. Two series contain hydroxyproline, and now we have shown that conotoxin GV contains l'-carboxyglutamate. …
Number of citations: 3 collections.lib.utah.edu
EE Mena, MF Gullak, MJ Pagnozzi, KE Richter… - Neuroscience …, 1990 - Elsevier
… which has been recently isolated, chemically characterized and synthesized is a 17 amino acid peptide, conantokin-G (formerly called the 'sleeper peptide' and 'conotoxin GV') with the …
Number of citations: 168 www.sciencedirect.com
BM Olivera… - 1989 - apps.dtic.mil
… specific for the a.ýetylcholine receptor, a-conotoxin SI, we initiated work on the conformation of a novel peptide which induces sleep in young mi,2e, the "sleeper peptide", conotoxin GV. …
Number of citations: 0 apps.dtic.mil
AG Craig - Journal of Toxicology: Toxin Reviews, 2000 - Taylor & Francis
… MALD-TOF-MS reflectron (A) and linear (B) spectra of a 5 Gla conotoxin GV analog. The linear spectrum measurement corresponds with the expected intact mass and the reflectron …
Number of citations: 36 www.tandfonline.com
BM Olivera, DS Johnson, A Azimi-Zonooz… - Toxins and …, 2022 - taylorfrancis.com
The most venomous gastropod molluscs are the marine snails belonging to the genus Conus. A number of human fatalities have resulted from their stings. The main strategy for hunting …
Number of citations: 3 www.taylorfrancis.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.